molecular formula C16H12ClF2N5O2 B3439733 N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE

Cat. No.: B3439733
M. Wt: 379.75 g/mol
InChI Key: YFVNQLHFGRULIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a chlorodifluoromethoxy group attached to a phenyl ring, and a tetrazole ring linked to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile.

    Attachment of the Phenyl Ring: The phenyl ring with the chlorodifluoromethoxy group can be introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Acetamide Group: The final step involves the formation of the acetamide group through an amidation reaction, typically using an amine and an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorodifluoromethoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines or alcohols.

Scientific Research Applications

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-[(3R)-3-HYDROXYPYRROLIDIN-1-YL]-5-(1H-PYRAZOL-5-YL)PYRIDINE-3-CARBOXAMIDE
  • N-(4-(4-BROMOPHENYL)THIAZOL-2-YL)-2-CHLOROACETAMIDE

Uniqueness

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-2-(5-phenyltetrazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF2N5O2/c17-16(18,19)26-13-8-6-12(7-9-13)20-14(25)10-24-22-15(21-23-24)11-4-2-1-3-5-11/h1-9H,10H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVNQLHFGRULIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE
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N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE
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N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE
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N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE
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N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE
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N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE

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